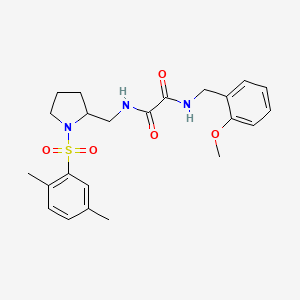

![molecular formula C25H26N6O4 B2542368 N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide CAS No. 488716-05-8](/img/structure/B2542368.png)

N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide, is a derivative of indole, a structure that is prevalent in many biologically active molecules. Indole derivatives have been extensively studied due to their diverse biological activities, including their roles in preventing ulcers, serving as anticancer agents, and providing cardioprotective effects .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds often involves the formation of azomethine ylides, which can be intermediates in redox isomerization reactions . Additionally, the construction of related heterocyclic systems, such as hexahydropyrrolo[2,3-b]indoles, can be achieved through stereoselective formation from tryptamine derivatives . The synthesis of the specific compound is not detailed in the provided papers, but the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. For example, the configuration and conformation of hexahydropyrrolo[2,3-b]indoles are important for their reactivity and applications in synthesis . The crystal structure of related compounds, such as (Z)-N-(2-Oxoindolin-3-ylidene)formohydrazide, reveals interesting features like cis/trans amide rotomers, which could influence the biological activity .

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. They can undergo redox isomerization via azomethine ylide intermediates to yield N-alkyl indoles . They are also prone to addition reactions, such as nucleophilic and radical reactions, which can be stereoselective . These reactions are essential for the functionalization of the indole core and the generation of diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their biological functions. For instance, the ulcer prevention potential of TIBH, an indole and gallic acid derivative, is attributed to its ability to increase mucus secretion, decrease gastric acidity, and modulate protein expressions in gastric tissue . Similarly, the cardioprotective activity of a bis-indolylidene carbonohydrazide derivative is linked to its effects on various biomarkers and antioxidant enzymes in heart tissue . These properties are indicative of the potential therapeutic applications of indole derivatives.

科学的研究の応用

Anticancer Activity

Derivatives of the specified compound have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including murine leukemia and human leukemia cells. One derivative showed potent inhibitor activity against tumor cell lines, inducing apoptosis at submicromolar ranges (Katiyar et al., 2015).

Cardioprotective Activity

A novel synthetic derivative demonstrated significant cardioprotective effects against doxorubicin-induced cardiotoxicity in rats by reducing elevated cardiotoxic biomarkers and increasing antioxidant enzymes in heart tissue (Tabassum et al., 2014).

Anti-inflammatory and Analgesic Activity

Compounds derived from this chemical structure were evaluated for their anti-inflammatory and analgesic activities. Certain derivatives showed promising results as analgesic compounds and exhibited significant anti-inflammatory properties (Kerzare et al., 2016).

Imaging Cancer Tyrosine Kinase

A derivative was developed as a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase, indicating its use in diagnostic imaging for cancer detection (Wang et al., 2005).

Synthesis of Spiro Compounds

Research into the synthesis of novel spiro compounds with a carbamate functionality from derivatives of this compound has been reported. These compounds are important for developing new materials with potential applications in various fields (Velikorodov et al., 2011).

特性

IUPAC Name |

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]heptanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4/c1-14-8-10-18-16(12-14)22(24(34)26-18)30-28-20(32)6-4-3-5-7-21(33)29-31-23-17-13-15(2)9-11-19(17)27-25(23)35/h8-13,26-27,34-35H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLLRZPTBIGKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)

![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2542289.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)

![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)

![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)

![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)

![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)